3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is an intriguing chemical compound with a complex molecular structure that combines various functional groups
Mechanism of Action
Target of Action
The primary target of the compound 3,4-dimethoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
The compound 3,4-dimethoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound 3,4-dimethoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The effectiveness of the compound as an inhibitor suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular effect of the action of 3,4-dimethoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, potentially improving memory and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from basic aromatic compounds. The process might include the formation of intermediate compounds through nucleophilic substitution, condensation reactions, and cyclization processes under controlled temperature and pressure.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of specialized catalysts, high-pressure reactors, and continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The aromatic rings and piperazine moiety can undergo oxidation and reduction reactions, potentially altering the compound's pharmacological properties.
Substitution: : The benzamide group and methoxy groups can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Cyclization: : The pyrazolo[3,4-d]pyrimidin moiety might undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Using halides and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The products of these reactions would depend on the specific reaction conditions but could include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
3,4-Dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential role as a ligand in binding studies involving proteins and enzymes.
Medicine: : Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.
Industry: : May be explored for its use in materials science for creating novel polymers or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide
4-Phenylpiperazine
Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
This compound's unique combination of functional groups and its potential multivalent interactions make it distinct from its analogs. The pyrazolo[3,4-d]pyrimidin moiety particularly stands out, offering unique binding properties and biological activities not found in other similar compounds.
This should give you a comprehensive overview of the compound 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-35-22-9-8-19(16-23(22)36-2)26(34)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h3-9,16-18H,10-15H2,1-2H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWBTRBZBIXCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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